molecular formula C10H13BrO B1594771 1-(3-Bromopropoxy)-3-methylbenzene CAS No. 6291-74-3

1-(3-Bromopropoxy)-3-methylbenzene

Cat. No.: B1594771
CAS No.: 6291-74-3
M. Wt: 229.11 g/mol
InChI Key: FANHQLQOKQMXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)-3-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the 1-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetonitrile. The reaction mixture is typically heated to 80°C for 24 hours, followed by filtration and purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methylphenoxypropane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(3-Azidopropoxy)-3-methylbenzene.

    Oxidation: 1-(3-Hydroxypropoxy)-3-methylbenzene.

    Reduction: 3-Methylphenoxypropane.

Scientific Research Applications

1-(3-Bromopropoxy)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropoxy)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-(3-bromopropoxy)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANHQLQOKQMXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212100
Record name Benzene, 1-(3-bromopropoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-74-3
Record name Benzene, 1-(3-bromopropoxy)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC8132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(3-bromopropoxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropoxy)-3-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropoxy)-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.